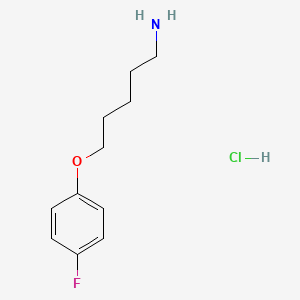
5-(4-Fluorophenoxy)pentan-1-amine hydrochloride
Descripción general
Descripción
5-(4-Fluorophenoxy)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17ClFNO. Its molecular weight is 233.71 .
Molecular Structure Analysis
The molecular structure of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Aplicaciones Científicas De Investigación
Solid Phase Synthesis Linkers
The synthesis of novel phenylfluorenyl-based linkers for solid-phase synthesis, including derivatives related to 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride, has been reported. These linkers exhibit higher acid stability than standard trityl resins, facilitating the immobilization and subsequent modifications of carboxylic acids and amines. Treatment with trifluoroacetic acid (TFA) allows for the release of products in high yield and excellent purity, showcasing the utility of these linkers in synthesizing complex molecules (Bleicher, Lutz, & Wuethrich, 2000).
Fluorescent and Colorimetric pH Probes
A study introduced a fluorescent and colorimetric pH probe synthesized through the condensation reaction of benzothiazole-2-carbohydrazide with a compound structurally similar to 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride. This probe exhibits outstanding solubility in water for an organic molecule and can serve as an on-off real-time pH sensor for intracellular pH imaging, highlighting its significance in biochemical and medical research (Diana, Caruso, Tuzi, & Panunzi, 2020).
Anticancer Drug Research
In the realm of medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes, which may relate to modifications of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride, have been synthesized and characterized. These complexes demonstrate significant cytotoxicity against a variety of human tumor cell lines, suggesting their potential as anticancer drugs. The research provides insights into the structural factors influencing the biological activity of these complexes (Basu Baul, Basu, Vos, & Linden, 2009).
Catalytic and Synthetic Applications
The utility of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride derivatives in catalysis and synthetic chemistry has also been explored. For instance, research on the dehydration of amino alcohols over rare earth oxides to produce unsaturated amines has shown that certain catalysts can effectively convert 5-amino-1-pentanol, a related compound, to 4-penten-1-amine. This research underscores the potential of these catalysts in green chemistry and the synthesis of industrially relevant chemicals (Ohta, Yamada, & Sato, 2016).
Propiedades
IUPAC Name |
5-(4-fluorophenoxy)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOBAPXJFXTDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxy)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)


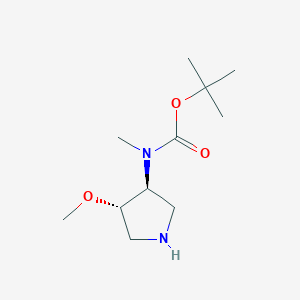

![6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane](/img/structure/B1449866.png)

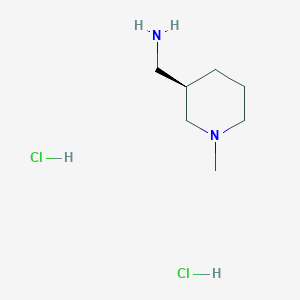
![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)
![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)
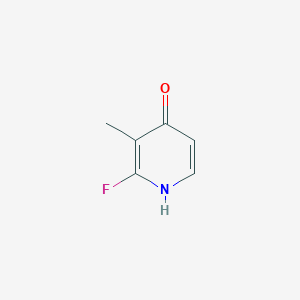

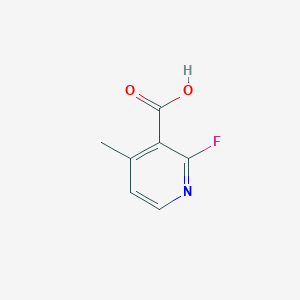
![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)